Tri-O-acetyl-D-xylopyranosyl cyanide

Description

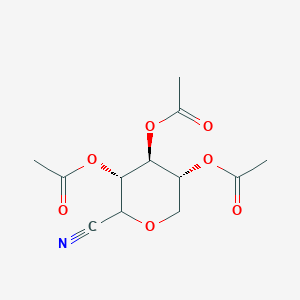

Tri-O-acetyl-D-xylopyranosyl cyanide is a protected monosaccharide derivative widely used in glycosylation reactions. Its structure comprises a D-xylopyranose ring with acetyl groups at the C2, C3, and C4 positions, and a cyanide (-CN) substituent at the anomeric carbon (C1). The acetyl groups enhance solubility in organic solvents and stabilize the compound during synthesis, while the cyanide acts as a leaving group, facilitating nucleophilic displacement in glycoside bond formation . This compound is particularly valued in carbohydrate chemistry for its balance of reactivity and stability, making it a versatile glycosyl donor.

Properties

Molecular Formula |

C12H15NO7 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

[(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |

InChI |

InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1 |

InChI Key |

YJBGGXBOXBPJPU-WSWARRKISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

- Step 1: Peracetylation of D-xylose to protect hydroxyl groups.

- Step 2: Introduction of the cyanide group at the anomeric carbon to form the glycosyl cyanide.

This approach ensures selective protection and activation of the sugar for subsequent glycosylation chemistry.

Peracetylation of D-xylose

D-xylose is treated with acetic anhydride in the presence of a base such as pyridine to afford 2,3,4-tri-O-acetyl-D-xylopyranose derivatives. The reaction is typically conducted at low temperatures (0 °C) to control acetylation and prevent side reactions.

- Typical conditions: Acetic anhydride, pyridine, 0 °C, 6 hours.

- Yield: Near quantitative (~99%) acetylation reported.

Formation of this compound

The key step involves converting the acetylated hemiacetal intermediate into the corresponding glycosyl cyanide. This is commonly achieved by reacting the peracetylated sugar with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).

-

- Dissolve O-peracetylated D-xylose derivative in a suitable solvent such as nitromethane (CH3NO2).

- Add TMSCN (excess, e.g., 3.2 equivalents) and BF3·OEt2 (catalytic amount, ~2 equivalents).

- Stir the reaction at 40 °C, monitoring progress by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is worked up by evaporation of solvent, extraction, and purification.

Reaction time: Variable, generally several hours until complete consumption of starting material.

- Yield: High yields reported, often above 80%.

Alternative Methods and Promoters

Mercuric salts such as mercuric cyanide or mercuric bromide have been used to promote glycosylation reactions involving 2,3,4-tri-O-acetyl-D-xylopyranosyl bromide to generate glycosyl cyanide intermediates or related glycosides. However, due to toxicity and environmental concerns, Lewis acid catalysis with BF3·OEt2 is preferred in modern protocols.

Detailed Reaction Conditions and Results

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | D-xylose + Ac2O, Pyridine | None (neat) | 0 °C | 6 h | ~99 | Peracetylation to tri-O-acetyl-D-xylopyranose |

| 2 | Tri-O-acetyl-D-xylopyranose + TMSCN + BF3·OEt2 | CH3NO2 | 40 °C | Several h | 80-90 | Formation of this compound |

| 3 | Workup: solvent evaporation, Et2O extraction | Et2O | Room temp | - | - | Purification by washing with saturated NaHCO3 solution, drying, chromatography |

The reaction mechanism for cyanide introduction involves activation of the anomeric center by the Lewis acid catalyst, facilitating nucleophilic attack by the cyanide ion from TMSCN. The acetyl groups stabilize the sugar ring and enhance selectivity for the α- or β-anomeric configuration depending on conditions.

Applications and Further Transformations

This compound serves as a glycosyl donor in the synthesis of disaccharides and oligosaccharides. The cyanide group can be transformed into other functional groups such as carboxylic acids or amines, broadening its synthetic utility.

Summary Table of Key Literature Data

Chemical Reactions Analysis

Types of Reactions

Tri-O-acetyl-D-xylopyranosyl cyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the acetyl groups. These reactions are often conducted in polar solvents like water or alcohols.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tri-O-acetyl-D-xylopyranosyl cyanide is a glycosyl cyanide derived from sugars with potential biological activities and uses in organic synthesis. The presence of acetyl groups enhances the molecule's solubility and stability, making it suitable for various applications.

Scientific Research Applications

This compound serves as an intermediate for synthesizing complex carbohydrates and glycosides. Its synthesis typically involves multiple steps, and it has several potential applications:

- Versatile Intermediate The compound is a versatile intermediate in organic synthesis due to its reactivity.

- Synthesis of Disaccharides It can be used in the synthesis of disaccharides like sambubiose . For example, it is used in the preparation of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl fluoride and 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate .

Several compounds share structural similarities with this compound, and variations in functional groups can lead to significant differences in chemical behavior and biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3,4-Tri-O-acetyl-D-xylonitrile | Similar acetylation pattern but with a nitrile group | May exhibit different reactivity due to nitrile |

| 2,3,4-Tri-O-benzoyl-D-xylopyranosyl cyanide | Benzoyl instead of acetyl groups | Potentially different solubility and reactivity |

| 2,3,4-Tri-O-acetyl-D-glucopyranosyl cyanide | Glucose instead of xylose | Different biological activities due to sugar type |

| 1-Amino-2,3,4-tri-O-acetyl-D-xylopyranoside | Contains an amino group instead of a cyanide | May exhibit enhanced biological activity |

Mechanism of Action

The mechanism of action of Tri-O-acetyl-D-xylopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The acetyl groups and cyanide moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Protecting Group Variations

- Benzoylated Derivatives: Compounds like D-xylopyranosyl-(1→4)-2,3-di-O-benzoyl-1-thio-β-D-xylopyranoside () feature bulkier benzoyl (Bz) protecting groups instead of acetyl (Ac). Benzoyl groups increase steric hindrance, slowing reaction rates but improving regioselectivity. Acetylated derivatives like Tri-O-acetyl-D-xylopyranosyl cyanide are more reactive under mild acidic or basic conditions due to reduced steric effects .

- Unprotected Derivatives: Glycosyl cyanides lacking protecting groups (e.g., D-xylopyranosyl cyanide) are highly reactive but prone to hydrolysis, limiting their utility in multi-step syntheses.

Sugar Unit Diversity

- L-Rhamnopyranosyl and L-Arabinopyranosyl Derivatives: Oleanolic amide glycosides () incorporate L-rhamnose and L-arabinose units. Unlike D-xylose (a pentose), these sugars are hexoses or pentoses with distinct stereochemistry, leading to differences in glycosidic bond formation and biological activity .

- Flavonoid-Linked Glycosides: Compounds like Isorhamnetin 3-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] () combine xylose with glucose in disaccharide structures attached to flavonoid aglycones. These are structurally more complex than monosaccharide-based this compound and serve different biological roles .

Anomeric Group Substitutions

- Thioglycosides: Derivatives with thio (-S-) groups (e.g., in ) require thiophilic activators (e.g., NIS/AgOTf) for reactivity, whereas cyanide-containing donors may be activated under broader conditions, including acid catalysis .

- Halides (Br/Cl) : Glycosyl halides are more reactive but less stable than cyanides, often necessitating low-temperature handling.

Table 1: Structural Comparison

Reactivity and Stability

- Acetyl vs. Benzoyl Groups : Acetylated compounds exhibit faster reaction kinetics due to lower steric bulk, whereas benzoylated derivatives offer enhanced stability and selectivity .

- Cyanide as a Leaving Group : The cyanide group’s moderate leaving ability balances reactivity and stability, contrasting with highly labile halides or inert thioglycosides requiring specific activators.

Toxicity and Handling

The cyanide moiety in this compound necessitates strict safety protocols, including the use of personal protective equipment (PPE) and emergency antidotes (e.g., hydroxocobalamin) as outlined in cyanide management guidelines (). This contrasts with non-cyanogenic glycosyl donors (e.g., thioglycosides), which pose lower acute toxicity risks .

Spectral and Physical Properties

- ¹H-NMR: Acetyl methyl protons resonate at ~2.0–2.2 ppm; anomeric protons appear downfield (δ 4.5–6.0 ppm depending on configuration) .

- ¹³C-NMR: Acetyl carbonyls are observed at ~170–175 ppm, while the anomeric carbon (C1) with cyanide appears at ~110–120 ppm .

Biological Activity

Tri-O-acetyl-D-xylopyranosyl cyanide is a glycosyl cyanide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in biological and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound involves several key steps, including the formation of glycosyl halides and subsequent reactions with cyanides. A notable method utilizes Tri-O-acetyl-α-D-xylopyranosyl bromide reacted with mercury(II) cyanide in acetonitrile, yielding the desired glycoside . The overall reaction can be summarized as follows:

- Preparation of Glycosyl Halide : Tri-O-acetyl-α-D-xylopyranosyl bromide is synthesized from D-xylopyranose derivatives.

- Nucleophilic Substitution : The glycosyl halide reacts with mercury(II) cyanide to form this compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant inhibitory effects on Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. A study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation . The compound's mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit serine hydrolases, which play crucial roles in various biochemical pathways . This inhibition could have implications for therapeutic strategies targeting metabolic diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different strains. These findings support the potential use of this compound as a lead structure for new antibiotic development .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .

Data Tables

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilic substitution.

- Temperature : Reactions at 0–25°C minimize side reactions (e.g., acetyl group migration).

- Catalyst load : Excess BF₃·Et₂O (>1.2 equiv) improves cyanide incorporation.

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR : Acetyl methyl protons resonate at δ 2.0–2.1 ppm; anomeric proton (C1-H) appears as a doublet (J = 3.5–4.0 Hz) near δ 5.2–5.4 ppm .

- ¹³C NMR : Cyanide carbon (C≡N) at δ 115–120 ppm; acetyl carbonyls at δ 170–175 ppm.

- X-ray Crystallography :

- Ring puckering analysis : Use Cremer-Pople parameters to quantify deviations from planarity (e.g., pseudorotation phase angles for five-membered rings) .

- Example : A puckering amplitude (θ) of 15° and phase angle (φ) of 30° indicates a distorted chair conformation in related xylopyranosyl derivatives .

Q. Experimental Validation :

- Isotopic Labeling : Use ¹⁸O-labeled solvents to track solvent participation in transition states.

- DFT Calculations : Compare activation energies of α/β pathways using Gaussian09 with B3LYP/6-31G(d) basis set .

Advanced: How to resolve contradictions in reported enzymatic stability data for acetylated xylopyranosyl derivatives?

Methodological Answer :

Discrepancies in stability studies (e.g., half-life variations under hydrolysis) may arise from:

Enzyme Source Purity : Commercial esterases often contain trace proteases; validate purity via SDS-PAGE.

Buffer Ionic Strength : High salt concentrations (e.g., >100 mM NaCl) stabilize acetyl groups by reducing water activity.

Analytical Methods : Compare HPLC (UV detection) vs. LC-MS for quantifying degradation products.

Q. Replication Protocol :

- Standardize conditions: 37°C, pH 7.4 phosphate buffer, 0.1 mg/mL porcine liver esterase.

- Use triplicate runs with internal standards (e.g., 4-nitrophenyl acetate) for calibration .

Advanced: How can computational models predict the compound’s reactivity in glycosylation reactions?

Q. Methodological Answer :

Transition State Modeling :

- Employ NBO analysis to evaluate charge distribution in oxocarbenium intermediates.

- Use QM/MM hybrid methods (e.g., ONIOM) to model solvent effects .

Conformational Sampling :

Q. Case Study :

- A study on similar acetylated sugars showed that puckering amplitude >20° reduces reactivity by sterically shielding the anomeric carbon .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Moisture Sensitivity : Store under argon at -20°C with molecular sieves (3Å) to prevent hydrolysis.

- Light Sensitivity : Amber vials minimize photodegradation of the cyanide moiety.

- Decomposition Indicators : Monitor via TLC (Rf drop) or ¹H NMR (disappearance of anomeric proton signal) .

Critical Analysis of Contradictions

- Stereochemical Outcomes : Conflicting α/β ratios in literature may stem from unaccounted trace water in solvents, which accelerates SN1 pathways. Replicate experiments under rigorously anhydrous conditions .

- Yield Discrepancies : Variations in column chromatography gradients (e.g., ethyl acetate content) can lead to co-elution of byproducts, falsely lowering yields. Use HPLC to verify purity pre- and post-column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.